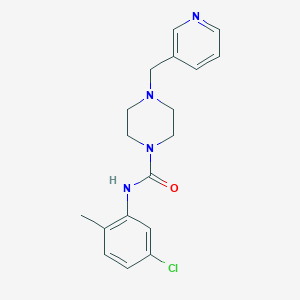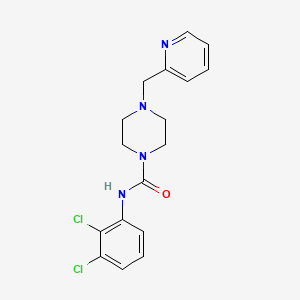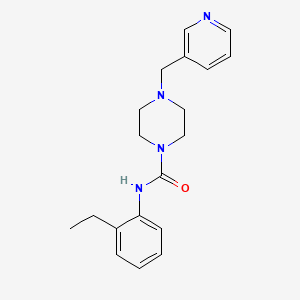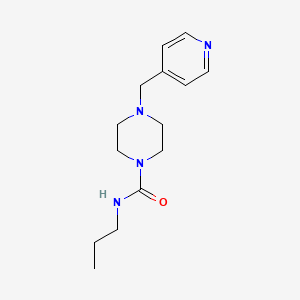
N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs) that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide selectively binds to and activates α7 nAChRs, which are widely distributed in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in cognitive function, mood regulation, and immune response.
Biochemical and physiological effects:
N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a range of effects on biochemical and physiological processes. In preclinical models, it has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. It has also been studied for its potential to treat psychiatric disorders such as schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is its high selectivity for α7 nAChRs, which allows for more precise targeting of these receptors in preclinical models. However, it has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is its potential to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the development of more potent and selective α7 nAChR agonists based on the structure of N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
N-propyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and immunology. Its selective agonism of α7 nAChRs has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in preclinical models.
Propiedades
IUPAC Name |
N-propyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-5-16-14(19)18-10-8-17(9-11-18)12-13-3-6-15-7-4-13/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBIAMOCEUCQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285094.png)
![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285106.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285124.png)
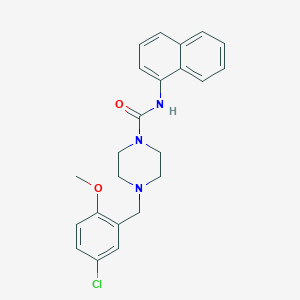
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)
![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)
